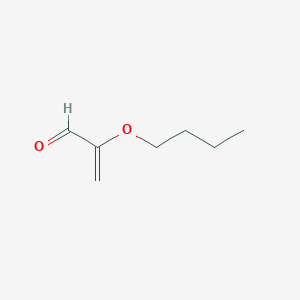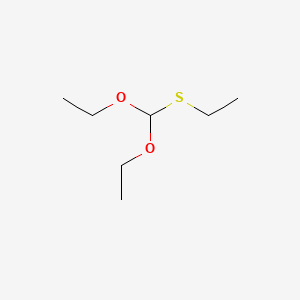
Diethoxy ethylthiomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy ethylthiomethane is an organic compound with the molecular formula C7H16O2S. It is characterized by the presence of two ethoxy groups and a thiomethane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy ethylthiomethane typically involves the reaction of ethylthiomethane with ethyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product. The reaction is usually carried out at a controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxy ethylthiomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethoxy ethylthiomethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of diethoxy ethylthiomethane involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethoxymethane: Similar in structure but lacks the thiomethane group.
Ethylthiomethane: Contains the thiomethane group but lacks the ethoxy groups.
Methanethiol: A simpler thiol compound with different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
25604-63-1 |
|---|---|
Formule moléculaire |
C7H16O2S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
[ethoxy(ethylsulfanyl)methoxy]ethane |
InChI |
InChI=1S/C7H16O2S/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
IAEZPMPXTZNOLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



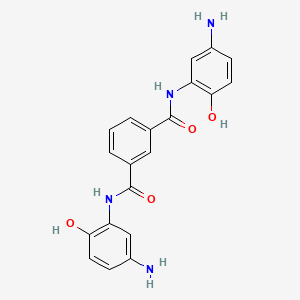
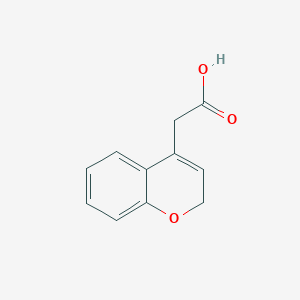
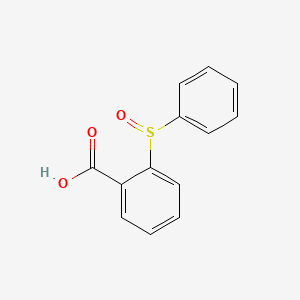
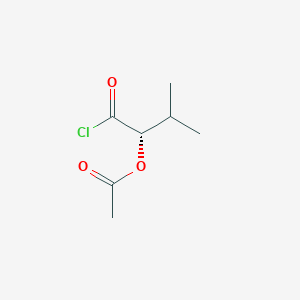
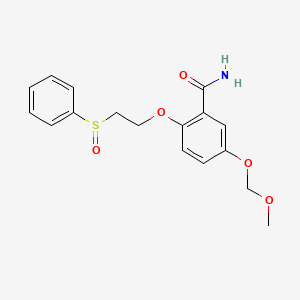
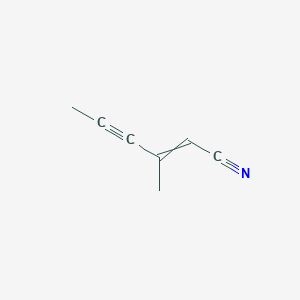

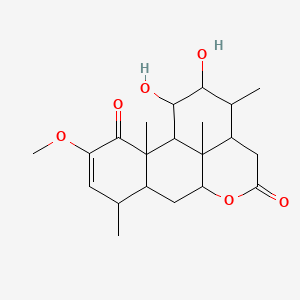
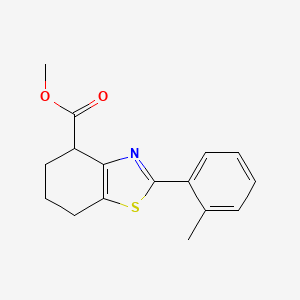

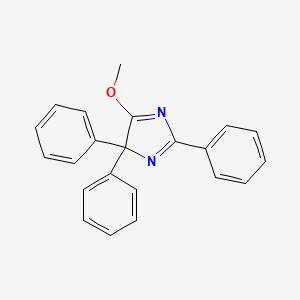
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
